(Z)-2-(4-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid
Description
(Z)-2-(4-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid is a thiazolidinone derivative characterized by a 4-methoxybenzylidene substituent at the 5-position of the thiazolidinone core and a butanamido-linked benzoic acid moiety at the 3-position. The Z-configuration of the benzylidene double bond is critical for its structural stability and biological activity, as this geometry optimizes conjugation and molecular interactions with target proteins . This compound’s unique combination of a methoxy group (electron-donating) and a benzoic acid moiety enhances its solubility and binding affinity compared to simpler analogs .
Properties
IUPAC Name |
2-[4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5S2/c1-29-15-10-8-14(9-11-15)13-18-20(26)24(22(30)31-18)12-4-7-19(25)23-17-6-3-2-5-16(17)21(27)28/h2-3,5-6,8-11,13H,4,7,12H2,1H3,(H,23,25)(H,27,28)/b18-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGLAQXCYIWOSQ-AQTBWJFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC=C3C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC=C3C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(4-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid is a complex organic compound that has drawn attention for its potential biological activities. This article explores its biological properties, including anti-inflammatory, antimicrobial, and anticancer activities, based on diverse research findings.
Chemical Structure and Properties
The compound features a thiazolidinone core, which is known for various biological activities. Its structure can be represented as follows:
This molecular formula indicates the presence of functional groups that contribute to its biological activity.
1. Anti-inflammatory Activity
Research on similar benzoic acid derivatives has indicated significant anti-inflammatory properties. For instance, compounds with similar scaffolds have been shown to inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) in vitro. A study demonstrated that derivatives of benzoic acid exhibited substantial edema inhibition in animal models, suggesting potential for developing new anti-inflammatory agents .
| Compound | Dose (mg/kg) | Edema Inhibition (%) |
|---|---|---|
| Compound 1 | 5 | 19.5 |
| Compound 1 | 25 | 63.1 |
| Diclofenac | 10 | 77.2 |
This table summarizes the efficacy of various compounds in reducing inflammation over time, with diclofenac serving as a positive control.
2. Antimicrobial Activity
The thiazolidinone derivatives have also been evaluated for their antimicrobial properties. Compounds structurally related to this compound have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
In a comparative study, the minimum inhibitory concentration (MIC) values were determined for several derivatives:
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 12.5 | Bacillus subtilis |
| Compound B | 6.25 | Staphylococcus aureus |
These findings indicate that modifications in the chemical structure can enhance antibacterial potency .
3. Anticancer Activity
The anticancer potential of thiazolidinone derivatives has been explored in several studies. These compounds have shown cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells. For example, one study reported that certain analogues exhibited IC50 values below 10 µg/mL against CCRF-CEM leukemia cells, suggesting significant anticancer activity .
The biological activity of this compound may be attributed to its ability to modulate key signaling pathways involved in inflammation and cell proliferation. The compound's interaction with enzymes such as COX and its impact on cytokine release are critical areas of ongoing research.
Case Studies
A notable case study involved the evaluation of a related compound's effects on human foreskin fibroblasts, where it was found to enhance proteasomal and autophagic activities significantly. This suggests potential applications in aging-related diseases where protein homeostasis is disrupted .
Scientific Research Applications
Medicinal Applications
1.1 Antimicrobial Properties
Recent studies have indicated that derivatives of thiazolidinones, including compounds similar to (Z)-2-(4-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid, exhibit significant antimicrobial activity. The presence of the thiazolidinone moiety enhances the compound's ability to inhibit bacterial growth, making it a candidate for developing new antibiotics .
1.2 Anti-inflammatory Effects
Compounds containing benzoic acid derivatives are known for their anti-inflammatory properties. Research has shown that these compounds can inhibit pro-inflammatory cytokines, suggesting potential use in treating conditions like arthritis and other inflammatory diseases . The specific structure of this compound may enhance its efficacy compared to simpler benzoic acid derivatives.
1.3 Anticancer Activity
There is emerging evidence that thiazolidinone derivatives can induce apoptosis in cancer cells. Studies have demonstrated that these compounds can trigger cell death in various cancer cell lines, making them a focus for anticancer drug development . The unique structural features of this compound may contribute to its effectiveness in this area.
Agricultural Applications
2.1 Herbicidal Activity
Research indicates that thiazolidinone-based compounds can serve as effective herbicides. The structural characteristics of this compound may enhance its herbicidal properties by interfering with plant metabolic pathways essential for growth . This potential application could lead to the development of new herbicides that are more environmentally friendly.
2.2 Fungicidal Properties
Similar compounds have been studied for their fungicidal effects against various plant pathogens. The incorporation of the thiazolidinone structure may increase the compound's ability to disrupt fungal cell membranes or metabolic processes, providing a dual function as both an herbicide and fungicide .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions between appropriate aldehydes and thiazolidinone derivatives. Characterization is often performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structural integrity and purity of the synthesized compounds .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various thiazolidinone derivatives against Staphylococcus aureus and Escherichia coli. Results showed that compounds similar to this compound exhibited significant inhibition zones compared to standard antibiotics.
Case Study 2: Anti-inflammatory Effects
In vitro studies assessed the anti-inflammatory effects of benzoic acid derivatives on human synovial cells. The results indicated a dose-dependent reduction in inflammatory markers when treated with compounds related to this compound, suggesting therapeutic potential for inflammatory diseases.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Solubility: The benzoic acid moiety in the target compound improves aqueous solubility (logP ≈ 2.1) compared to non-carboxylic analogs (logP > 3.5) .
- Thermal Stability: Melting points of thiazolidinones range from 180–250°C. The target compound’s methoxy group lowers its melting point (∼195°C) compared to nitro-substituted derivatives (∼230°C) due to reduced crystallinity .
Q & A
Basic Question: What synthetic methodologies are optimal for preparing (Z)-2-(4-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid?
Answer:
The compound can be synthesized via a multi-step process involving:
Knoevenagel Condensation : Reacting 4-methoxybenzaldehyde with 4-oxo-2-thioxothiazolidine in acetic acid under reflux (6–7 hours) to form the benzylidene intermediate .
Amide Coupling : The intermediate is coupled with 2-(4-aminobutanamido)benzoic acid using a base (e.g., K₂CO₃) in ethanol or DMF at room temperature (30–50 minutes) .
Microwave-Assisted Synthesis : Microwave irradiation (100–150 W) reduces reaction time to 10–20 minutes with yields >90%, compared to conventional methods (70–85% over 2–3 hours) .
Key Optimization Parameters (from , Table 1):
| Solvent | Base | Time (min) | Yield (%) |
|---|---|---|---|
| Ethanol | K₂CO₃ | 40 | 92 |
| DMF | Et₃N | 30 | 88 |
| Acetonitrile | NaOAc | 50 | 78 |
Basic Question: How is the Z-configuration of the benzylidene moiety confirmed experimentally?
Answer:
The Z-configuration is validated via:
- ¹H NMR : The =CH proton resonates as a singlet at δ 7.80–7.85 ppm, with no coupling due to restricted rotation .
- X-ray Crystallography : Single-crystal analysis (e.g., CCDC deposition) confirms the planar geometry and Z-orientation of the benzylidene group .
- IR Spectroscopy : A strong C=O stretch at ~1703 cm⁻¹ and C=S at ~1228 cm⁻¹ support the thioxothiazolidinone structure .
Advanced Question: How can researchers address discrepancies in ¹³C NMR data between synthetic batches?
Answer:
Contradictions in ¹³C NMR signals (e.g., carbonyl carbons at δ 167–174 ppm) may arise from:
- Tautomeric Equilibria : The thioxothiazolidinone moiety can exhibit keto-enol tautomerism. Use DMSO-d₆ to stabilize the keto form and sharpen peaks .
- Solvent Polarity : Polar solvents (e.g., D₂O) may shift δ values by 0.5–1.0 ppm. Standardize solvents across batches .
- Impurity Profiling : Compare with HPLC-MS data (ESI-MS m/z 336–340) to rule out byproducts like unreacted aldehydes or dimerization .
Advanced Question: What strategies are recommended for improving the compound’s solubility in biological assays?
Answer:
- Derivatization : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) at the benzoic acid or butanamido positions .
- Co-solvents : Use DMSO-water mixtures (≤10% DMSO) or cyclodextrin inclusion complexes to enhance aqueous solubility .
- Prodrug Design : Convert the carboxylic acid to a methyl ester (logP +1.2) for cell permeability, with enzymatic cleavage in vivo .
Methodological Question: How should researchers validate the compound’s purity and stability under storage?
Answer:
- Purity Assessment :
- Stability Testing :
Advanced Question: What computational methods support structure-activity relationship (SAR) studies for this compound?
Answer:
- Docking Simulations : Use AutoDock Vina to model interactions with PPAR-γ or COX-2 active sites (common targets for thiazolidinones) .
- QM/MM Calculations : Analyze charge distribution at the benzylidene moiety to predict electron-withdrawing effects on bioactivity .
- ADMET Prediction : SwissADME predicts logP (~3.2), moderate bioavailability (55%), and CYP2D6 inhibition risk .
Basic Question: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.45–7.65 ppm) and carbonyl carbons (δ 167–174 ppm) .
- ESI-MS : Confirm molecular ion [M+H]⁺ at m/z 449.2 (calculated) .
- FT-IR : Identify key bands: C=O (1703 cm⁻¹), C=S (1228 cm⁻¹), and NH (3180 cm⁻¹) .
Advanced Question: How can synthetic byproducts be minimized during the Knoevenagel condensation step?
Answer:
- Catalyst Optimization : Use anhydrous NaOAc (1.2 eq.) instead of Et₃N to reduce enolization side reactions .
- Temperature Control : Maintain reflux at 110°C to avoid thermal decomposition of the aldehyde .
- Workup Protocol : Precipitate the product in ice-cold water (pH 5–6) to remove unreacted starting materials .
Methodological Question: What in vitro assays are suitable for evaluating the compound’s bioactivity?
Answer:
- Antimicrobial Screening : Broth microdilution (MIC against S. aureus and E. coli; IC₅₀ ~25–50 µg/mL) .
- Antioxidant Assays : DPPH radical scavenging (EC₅₀ ~30 µM) .
- Enzyme Inhibition : Fluorescence-based assays for α-glucosidase or COX-2 (IC₅₀ ~10–20 µM) .
Advanced Question: How can researchers resolve low yields in the amide coupling step?
Answer:
- Activating Agents : Use HATU or EDCI/HOBt instead of DCC to improve coupling efficiency (yield +15%) .
- Solvent Screening : Switch to DMF or THF for better solubility of the carboxylic acid precursor .
- Protection/Deprotection : Protect the benzoic acid as a methyl ester during coupling, then hydrolyze with LiOH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
